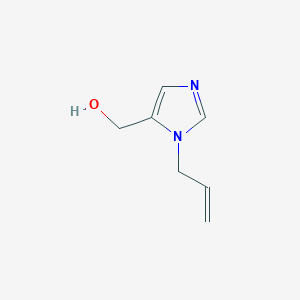

(1-Allyl-1H-imidazol-5-YL)-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-prop-2-enylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h2,4,6,10H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRJSDRHFNLDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629366 | |

| Record name | [1-(Prop-2-en-1-yl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329378-97-4 | |

| Record name | [1-(Prop-2-en-1-yl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Imidazole Scaffold: a Privileged Structure in Modern Organic Chemistry

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, holds a position of profound importance in modern organic chemistry. nih.govepa.gov First synthesized by Heinrich Debus in 1858, this small, planar molecule possesses a unique combination of chemical properties that make it a versatile building block in synthesis and a key component in biological systems. nih.gov Its aromaticity lends it stability, while the two nitrogen atoms—one basic (pyridinic) and one non-basic (pyrrolic)—provide sites for a variety of chemical interactions, including protonation, alkylation, and hydrogen bonding. acs.orgchemspider.com

This dual electronic nature allows imidazole to act as both a hydrogen bond donor and acceptor, a feature crucial for its role in biological recognition and catalysis. bldpharm.com The imidazole moiety is a fundamental component of essential biomolecules such as the amino acid histidine, the neurotransmitter histamine, and purines in DNA. epa.govuni.lu This prevalence in nature underscores its biocompatibility and has cemented its status as a "privileged scaffold" in medicinal chemistry, a core structure that can be readily modified to interact with a wide range of biological targets. bldpharm.com

Functionalized Imidazole Derivatives: a Nexus of Chemical Innovation

The true synthetic power of the imidazole (B134444) core is realized through its functionalization. The ability to substitute at multiple positions on the ring allows for the creation of a vast library of derivatives with tailored electronic, steric, and physicochemical properties. nih.govsigmaaldrich.com These functionalized imidazoles are at the forefront of diverse areas of chemical research, from materials science to pharmacology. acs.orgnih.gov

In materials science, imidazole-based polymers are explored for their high thermal stability and ionic conductivity. acs.org Imidazole-functionalized surfaces also show promise in catalysis and chemical sensing. acs.org In medicinal chemistry, the introduction of various functional groups onto the imidazole scaffold has led to a plethora of compounds with a wide spectrum of biological activities. nih.gov The versatility of the imidazole nucleus allows it to serve as a central framework for drugs targeting enzymes and receptors, with research demonstrating its role in developing anticancer, antimicrobial, and anti-inflammatory agents. nih.govbldpharm.com The development of synthetic pathways to create mono-, di-, tri-, and even tetrasubstituted imidazoles is a continuous focus of research, employing both classic and modern catalytic methods to achieve regioselectivity and efficiency. sigmaaldrich.com

1 Allyl 1h Imidazol 5 Yl Methanol: a Compound at the Crossroads of Reactivity

Strategies for Imidazole Ring Construction and Functionalization

The synthesis of specifically substituted imidazoles, such as this compound, relies on precise control over the regiochemistry of the imidazole core. Chemists have developed a variety of methods to build and functionalize this heterocyclic system.

Regioselective Functionalization Approaches for Imidazole Moieties

Regioselective functionalization is crucial for installing substituents at desired positions on the imidazole ring. Directing group strategies and C-H functionalization are powerful tools in this regard. While direct C5-hydroxymethylation is not commonly reported, a viable route involves the synthesis of a C5-functionalized precursor that can be converted to the methanol group. For instance, the reduction of a 1-substituted-1H-imidazole-5-carboxylic acid ester, such as ethyl 1-methylimidazole-5-carboxylate, using a reducing agent like lithium aluminum hydride, yields the corresponding (1-methyl-1H-imidazol-5-yl)methanol chemicalbook.com. This highlights a strategy where the C5 position is first functionalized with a carboxyl group, which is then transformed into the desired methanol moiety.

Palladium-catalyzed cross-coupling reactions have also been extensively used for the C-H arylation and alkenylation of imidazoles, with regioselectivity often being controlled by the choice of catalyst and oxidant. For example, high C5 selectivity in the alkenylation of C2-unsubstituted imidazoles can be achieved using oxygen as the oxidant nih.gov. Such alkenylated imidazoles could potentially be further manipulated to introduce a hydroxyl group. Furthermore, computational studies have shown that the presence of a directing group, such as a 2-hydroxyaryl group on the imidazole nitrogen, can control the regioselectivity of reactions, favoring the formation of specific imidazole derivatives nih.govfigshare.com. These advanced methods underscore the potential for designing highly specific syntheses of complex imidazole-containing molecules.

Multicomponent Reaction Pathways Leading to Substituted Imidazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like substituted imidazoles in a single step from three or more starting materials. Various MCRs have been developed for the synthesis of tri- and tetrasubstituted imidazoles nih.govnih.govtandfonline.comwikipedia.orgnih.gov. For instance, a one-pot synthesis of 2,4,5-trisubstituted imidazoles can be achieved from the reaction of benzil (B1666583) derivatives, aldehydes, and ammonium (B1175870) acetate (B1210297), sometimes under microwave irradiation to accelerate the reaction nih.govbeilstein-archives.org.

To synthesize a 1,5-disubstituted imidazole-methanol analog, one could envision a four-component reaction. A potential strategy involves the reaction of an aldehyde, a primary amine (which would become the N1-substituent, e.g., allylamine), a 1,2-dicarbonyl compound, and a source of ammonia. The specific combination of reactants would be critical to achieving the desired 1,5-substitution pattern. The synthesis of 1,5-disubstituted 2-aminoimidazoles from amino acids and aldehydes has been reported, demonstrating the feasibility of controlling substitution at these positions organic-chemistry.org. While not directly yielding the target molecule, these MCRs provide a versatile platform that could be adapted for the synthesis of this compound precursors.

Denitrogenative Transformations in Imidazole Synthesis

Denitrogenative reactions, where a nitrogen-containing precursor expels molecular nitrogen to form a new ring system, represent another elegant strategy for imidazole synthesis. A notable example is the acid-mediated transformation of 5-amino-1,2,3-triazoles into 2-substituted 1H-imidazole derivatives researchgate.netnih.gov. This process involves the intramolecular cyclization of a 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazole, followed by the opening of the triazole ring and insertion of an in situ generated carbene intermediate researchgate.netnih.gov. While this specific example leads to 2-substituted imidazoles, the principle of using nitrogen-rich precursors like triazoles or tetrazoles can be a powerful tool in heterocyclic synthesis scholaris.camdpi.com. The challenge in applying this to the synthesis of this compound would be the design of a suitable triazole precursor that would lead to the desired 1,5-substitution pattern upon denitrogenation.

Introduction and Manipulation of the Allyl Moiety

The introduction of the allyl group at the N1 position of the imidazole ring is a key step in the synthesis of the target compound. Various N-allylation techniques have been developed, ranging from classical methods to modern catalytic approaches.

N-Allylation Techniques for Imidazole Scaffolds

The N-allylation of imidazoles can be achieved through several methods, with the choice of technique often depending on the specific substrate and desired reaction conditions.

Direct Alkylation: A straightforward approach involves the reaction of imidazole with an allyl halide, such as allyl bromide, in the presence of a base. This reaction can be performed under various conditions. For instance, microwave-assisted N-allylation has been shown to be an efficient method, significantly reducing reaction times nih.govresearchgate.net.

Phase-Transfer Catalysis (PTC): PTC offers a mild and efficient method for N-alkylation, often providing high selectivity and avoiding quaternization. This technique can be performed in the absence of a solvent, making it a greener alternative tandfonline.comresearchgate.net. The use of a phase-transfer catalyst facilitates the transfer of the imidazolide (B1226674) anion from the solid or aqueous phase to the organic phase where it reacts with the allyl halide. Chiral phase-transfer catalysts have also been employed for the enantioselective synthesis of axially chiral imidazoles nih.gov.

Metal-Free Allylation with MBH Adducts: A metal-catalyst-free approach involves the N-nucleophilic allylic substitution of Morita-Baylis-Hillman (MBH) alcohols and acetates with imidazoles nih.govbeilstein-archives.orgbeilstein-journals.org. This reaction can be carried out in refluxing toluene (B28343), affording N-substituted imidazole derivatives in good yields nih.gov.

Below is a table summarizing various N-allylation techniques for imidazole scaffolds.

| Technique | Reagents and Conditions | Key Features |

| Direct Alkylation (Microwave-Assisted) | Imidazole, Allyl Bromide, Et3N, CH3CN, Microwave (100 W) nih.gov | Rapid reaction times, good yields. |

| Phase-Transfer Catalysis (Solvent-Free) | Imidazole, Alkylating Agent, Solid Base (e.g., KOH), PTC (e.g., TEBA) tandfonline.comresearchgate.net | Mild conditions, high selectivity, avoids quaternization, environmentally friendly. |

| Metal-Free Allylation with MBH Adducts | Imidazole, MBH Acetate, Toluene, Reflux nih.gov | Catalyst-free, good yields for N-substituted imidazoles. |

Palladium-Catalyzed Allylic Substitution Reactions

Palladium-catalyzed allylic substitution, particularly the Tsuji-Trost reaction, is a powerful and versatile method for forming carbon-nitrogen bonds wikipedia.orgorganic-chemistry.org. This reaction involves the reaction of a nucleophile, in this case, the imidazole anion, with an allylic substrate containing a good leaving group, in the presence of a palladium catalyst wikipedia.orgorganic-chemistry.orgnih.gov.

The general mechanism begins with the coordination of the Pd(0) catalyst to the allyl group of the substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. The imidazole nucleophile then attacks this complex, typically at the less sterically hindered carbon of the allyl moiety, to form the N-allylated product and regenerate the Pd(0) catalyst wikipedia.orgorganic-chemistry.org. The use of specific phosphine (B1218219) ligands can influence the regioselectivity and enantioselectivity of the reaction nih.gov.

While palladium catalysis is highly effective for C-N bond formation, it's noteworthy that imidazoles can sometimes have an inhibitory effect on the in situ formation of the active Pd(0)-ligand complex. However, once the catalytically active complex is formed, the N-arylation or N-allylation proceeds efficiently nih.gov. This highlights the importance of catalyst pre-activation in some cases. The development of water-based micellar catalysis for palladium-coupling reactions also presents a promising and sustainable future direction for such transformations youtube.com.

The following table outlines the key steps in the mechanism of the Tsuji-Trost reaction for the N-allylation of imidazole.

| Step | Description |

| 1. Coordination | The Pd(0) catalyst coordinates to the double bond of the allylic substrate. |

| 2. Oxidative Addition (Ionization) | The palladium undergoes oxidative addition, displacing the leaving group to form a π-allylpalladium(II) complex. |

| 3. Nucleophilic Attack | The imidazole nucleophile attacks the π-allyl complex. |

| 4. Product Formation & Catalyst Regeneration | The N-allylated imidazole product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle. |

Introduction and Functionalization of the Methanol Moiety

The introduction of a methanol group onto the imidazole core can be achieved through several reliable synthetic routes. These methods primarily involve the transformation of a carbonyl group or the direct functionalization of the imidazole ring.

A common and effective strategy for synthesizing imidazolyl methanols is the reduction of corresponding carbonyl precursors, such as aldehydes or esters. This approach is widely used due to the commercial availability of various reducing agents and the generally high yields of the desired alcohol products.

One prominent method involves the use of sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce an imidazole-carboxaldehyde. For instance, (1-methyl-1H-imidazol-5-yl)-methanol can be synthesized by the reduction of 1-methyl-1H-imidazole-5-carbaldehyde. chemicalbook.com The reaction of 2-chloro-2',4'-difluoro acetophenone (B1666503) with sodium borohydride or potassium borohydride in methanol or ethanol (B145695) yields 2-chloro-1-(2,4-difluorophenyl)-ethanol. google.com

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is often preferred when the substrate contains reducible groups that need to be preserved. In contrast, lithium aluminum hydride is a more potent reducing agent and is used for the reduction of esters to alcohols. chemicalbook.com For example, the reduction of 3-methyl-3H-imidazole-4-carboxylic acid ethyl ester with lithium aluminum hydride in tetrahydrofuran (B95107) (THF) yields (3-methyl-3H-imidazol-4-yl)-methanol. chemicalbook.com

| Precursor | Reducing Agent | Product | Yield (%) | Reference |

| 3-methyl-3H-imidazole-4-carboxylic acid ethyl ester | Lithium aluminum hydride | (3-methyl-3H-imidazol-4-yl)-methanol | 73 | chemicalbook.com |

| 2-chloro-2',4'-difluoro acetophenone | Sodium borohydride/Potassium borohydride | 2-chloro-1-(2,4-difluorophenyl)-ethanol | 90.8 | google.com |

| 2-Acyl-1H-imidazoles | Sodium borohydride | (1-Methyl-1H-imidazol-2-yl)methanol derivatives | Not specified | consensus.app |

Directly introducing a methanol group or its precursor onto the imidazole ring is another key synthetic strategy. This often involves formylation or hydroxymethylation at a specific carbon atom of the imidazole.

One approach is the reaction of a lithiated imidazole with a carbonyl compound. For example, 2-lithio-1-methyl-1H-imidazole can react with various carbonyl compounds to produce (1-methyl-1H-imidazol-2-yl)methanol derivatives. consensus.apporganic-chemistry.org This method allows for the direct installation of a functionalized methanol group at the C2 position of the imidazole ring.

Another strategy involves the functionalization of imidazole N-oxides. These compounds can undergo reactions that lead to the introduction of functional groups, which can then be converted to a methanol moiety. beilstein-journals.org While direct hydroxymethylation of imidazoles can be challenging, multi-step sequences involving formylation followed by reduction are often employed to achieve the desired product.

Recent research has also explored metal-free coupling reactions. For instance, the coupling of 2H-imidazole 1-oxides with polyphenols under metal-free conditions has been reported, showcasing novel ways to functionalize the imidazole core. beilstein-journals.org

| Imidazole Derivative | Reagent | Product | Key Feature | Reference |

| 2-Lithio-1-methyl-1H-imidazole | Carbonyl compounds | (1-Methyl-1H-imidazol-2-yl)methanol derivatives | Direct C2-functionalization | consensus.apporganic-chemistry.org |

| Imidazole N-oxides | Various reagents | Functionalized imidazoles | Versatile precursors | beilstein-journals.org |

| 2H-imidazole 1-oxides | Polyphenols | C-H/C-H coupled products | Metal-free functionalization | beilstein-journals.org |

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, yield, and environmental friendliness of imidazole synthesis, advanced techniques such as microwave-assisted synthesis and catalyst-free methodologies are being increasingly adopted.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. niscpr.res.inderpharmachemica.comnih.govingentaconnect.com This technique has been successfully applied to the synthesis of various imidazole derivatives. acs.orgtubitak.gov.tr

The benefits of microwave irradiation include rapid and uniform heating, which can minimize the formation of side products. ingentaconnect.comtandfonline.com For example, the synthesis of tri- and tetrasubstituted imidazoles has been achieved through a one-pot, multicomponent reaction under microwave irradiation, demonstrating the efficiency of this method. nih.govtubitak.gov.tr In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green chemistry credentials. niscpr.res.in

A comparative study highlighted that microwave-assisted synthesis of aryl imidazoles resulted in significantly reduced reaction times (12-16 minutes) and improved yields compared to conventional heating methods. niscpr.res.in The use of solid supports like silica (B1680970) gel can also facilitate the reaction process. niscpr.res.in

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| Aryl Imidazole Synthesis | Microwave | 12-16 min | Higher than conventional | niscpr.res.in |

| Imidazo[1,2-a]pyrimidine containing imidazoles | Microwave | Not specified | 46-80% | nih.govtubitak.gov.tr |

| Dicyano Imidazole Synthesis | Microwave | Shorter than conventional | Higher than conventional | tandfonline.com |

Developing synthetic methods that avoid the use of metal catalysts is a significant goal in modern organic chemistry, as it simplifies product purification and reduces environmental impact. jocpr.comresearchgate.net Several catalyst-free methods for the functionalization of imidazoles have been reported.

One such approach is the N-nucleophilic allylic substitution of Morita–Baylis–Hillman (MBH) alcohols and acetates with imidazole or benzimidazole. beilstein-journals.orgnih.gov This reaction proceeds in refluxing toluene without the need for any catalyst or additive, affording N-substituted imidazole derivatives in good yields. beilstein-journals.orgnih.gov

Another example is the one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate in an ethanolic medium to synthesize trisubstituted imidazoles. jocpr.com This method is noted for its simple procedure and cost-effectiveness, with purification often achievable through non-chromatographic techniques. jocpr.com The development of such catalyst-free reactions represents a move towards more sustainable and economical chemical processes. researchgate.net

| Reactants | Reaction Conditions | Product | Key Feature | Reference |

| Cyclic MBH alcohols/acetates, Imidazole | Toluene, reflux | N-substituted imidazoles | Catalyst-free allylation | beilstein-journals.orgnih.gov |

| Benzil, Aldehyde, Ammonium acetate | Ethanol, reflux | Trisubstituted imidazoles | One-pot, catalyst-free condensation | jocpr.com |

| Vinyl Azides, Amidines | Mild conditions | 2,4-disubstituted imidazoles | Catalyst-free [3+2] cyclization | acs.org |

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental to confirming the identity and purity of this compound. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into its atomic and molecular framework.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule.

Based on data from analogous compounds like (1-methyl-1H-imidazol-5-yl)-methanol and 1-allyl-1H-imidazole, the expected chemical shifts (δ) for this compound can be predicted. nih.govnih.govchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the allyl, imidazolyl, and methanolic protons. The protons on the imidazole ring (H-2 and H-4) are anticipated to appear as singlets in the aromatic region. The allyl group will exhibit characteristic multiplets for the vinyl protons and a doublet for the methylene (B1212753) protons attached to the nitrogen. The methylene protons of the methanol group and the hydroxyl proton will also be present, with the latter's chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom. The carbons of the imidazole ring typically resonate in the range of 115-140 ppm. The allyl and hydroxymethyl carbons will appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (imidazole) | ~7.5 | Singlet |

| H-4 (imidazole) | ~7.0 | Singlet |

| -CH₂- (methanol) | ~4.6 | Singlet |

| -OH (methanol) | Variable, depends on solvent and concentration | |

| -CH- (allyl) | ~6.0 | Multiplet |

| =CH₂ (allyl) | ~5.2 | Multiplet |

| N-CH₂- (allyl) | ~4.7 | Multiplet |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (imidazole) | ~138 |

| C-4 (imidazole) | ~129 |

| C-5 (imidazole) | ~135 |

| -CH₂- (methanol) | ~55 |

| -CH= (allyl) | ~132 |

| =CH₂ (allyl) | ~118 |

| N-CH₂- (allyl) | ~50 |

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. researchgate.netnist.gov

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, often indicating intermolecular hydrogen bonding. The C-H stretching vibrations of the imidazole ring and the allyl group are expected in the 2850-3150 cm⁻¹ region. researchgate.net The C=C stretching of the allyl group should appear around 1640-1680 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are typically observed in the 1450-1600 cm⁻¹ range. The C-O stretching of the primary alcohol is anticipated around 1050 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| Aromatic C-H Stretch (Imidazole) | 3100-3150 |

| Aliphatic C-H Stretch (Allyl) | 2850-3000 |

| C=C Stretch (Allyl) | 1640-1680 |

| C=N and C=C Stretch (Imidazole Ring) | 1450-1600 |

| C-O Stretch (Primary Alcohol) | ~1050 |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.govnih.gov

For this compound (C₇H₁₀N₂O), the exact mass is 138.0793 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 139.0866. uni.luuni.lu

The fragmentation pattern in MS can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the allyl group (C₃H₅, 41 Da) or the hydroxymethyl group (CH₂OH, 31 Da).

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 138.08 | Molecular Ion |

| [M+H]⁺ | 139.09 | Protonated Molecule |

| [M-CH₂OH]⁺ | 107.06 | Loss of hydroxymethyl radical |

| [M-C₃H₅]⁺ | 97.04 | Loss of allyl radical |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. This technique is the gold standard for unambiguous structure determination in the solid state.

The crystal structure of imidazolyl methanol derivatives is typically determined by single-crystal X-ray diffraction. For instance, the related compound 1H-imidazole-1-methanol crystallizes in the monoclinic space group P2₁/n. nih.govnih.govresearchgate.net This study revealed that three unique molecules are present in the asymmetric unit, a phenomenon known as Z' > 1. nih.govnih.govresearchgate.net It is plausible that this compound could exhibit similar crystallographic properties.

Typical Crystallographic Data for an Imidazolyl Methanol Derivative (1H-imidazole-1-methanol)

| Parameter | Value for 1H-imidazole-1-methanol nih.govnih.govresearchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.6201 |

| b (Å) | 8.0201 |

| c (Å) | 18.2085 |

| β (°) | 91.262 |

| Volume (ų) | 1550.5 |

| Z | 12 (Z' = 3) |

The solid-state architecture of imidazolyl methanol derivatives is significantly influenced by non-covalent intermolecular interactions, primarily hydrogen bonding and π-stacking. rsc.org

Hydrogen Bonding: The most prominent interaction is the hydrogen bond between the hydroxyl group (-OH) of the methanol substituent and the sp²-hybridized nitrogen atom (N-3) of the imidazole ring of an adjacent molecule. nih.govosti.gov The -OH group acts as a hydrogen bond donor, while the lone pair on the imidazole nitrogen acts as an acceptor. This interaction is a key factor in the formation of supramolecular assemblies. In the case of 1H-imidazole-1-methanol, these O—H⋯N hydrogen bonds link the three crystallographically unique molecules into a cyclic, three-membered macrocycle. nih.govnih.govresearchgate.net The bond lengths for these interactions are typically in the range of 2.7 to 2.8 Å. nih.govnih.gov

The interplay of these intermolecular forces dictates the packing of the molecules in the crystal lattice, influencing physical properties such as melting point and solubility.

Hirshfeld Surface Analysis for Crystal Packing Insights

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts that govern the crystal packing. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is partitioned where the electron density of the sum of spherical atoms for the molecule equals the electron density of the sum of spherical atoms for all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a comprehensive understanding of the nature and propensity of different intermolecular interactions can be achieved. The dnorm surface, in particular, is invaluable for identifying significant intermolecular contacts. It combines the distances from any point on the surface to the nearest nucleus inside the surface (di) and outside the surface (de), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically highlighted in red, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii and are thus of significant interest.

While specific crystallographic and Hirshfeld surface analysis data for this compound are not available in the surveyed literature, an analysis of a closely related structure, 4-allyl-6-bromo-2-(4-chloro-phenyl)-4H-imidazo[4,5-b]pyridine, provides valuable insights into the types of intermolecular interactions that an allyl-substituted imidazole moiety can be expected to form. nih.gov The study of this analogous compound allows for a qualitative understanding of the forces at play in the crystal packing of such molecules.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. These plots represent the combination of di and de for all points on the Hirshfeld surface. The analysis of the related allyl-imidazole derivative revealed several key interactions that contribute to the stability of its crystal structure. nih.gov The primary interactions identified were H···H, H···Cl/Cl···H, H···C/C···H, H···Br/Br···H, H···N/N···H, C···Br/Br···C, C···C, and C···N/N···C contacts. nih.gov

For this compound, one would anticipate a significant contribution from hydrogen bonding involving the hydroxyl (-OH) group and the nitrogen atoms of the imidazole ring. These O-H···N or N-H···O interactions would appear as distinct, sharp spikes in the fingerprint plots and as prominent red regions on the dnorm surface. Furthermore, the allyl group would likely participate in numerous van der Waals interactions, primarily H···H, C···H, and potentially C···π or π···π stacking interactions involving the imidazole ring.

Table 1: Quantitative Analysis of Intermolecular Contacts for an Analogous Allyl-Imidazole Derivative

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 35.9 |

| H···Cl/Cl···H | 15.0 |

| H···C/C···H | 12.4 |

| H···Br/Br···H | 10.8 |

| H···N/N···H | 7.5 |

| C···Br/Br···C | 5.9 |

| C···C | 5.5 |

| C···N/N···C | 4.0 |

| Data derived from the Hirshfeld surface analysis of 4-allyl-6-bromo-2-(4-chloro-phenyl)-4H-imidazo[4,5-b]pyridine. nih.gov |

In the case of this compound, the absence of halogen atoms would mean that contacts such as H···Cl and H···Br would be replaced by other interactions. The presence of the hydroxyl group would likely lead to a significant percentage of O···H contacts, which are characteristic of strong hydrogen bonds. The H···H contacts would still be expected to comprise a large portion of the surface due to the abundance of hydrogen atoms in the molecule, particularly in the allyl group. The C···H/H···C and N···H/H···N contacts would also be crucial in defining the packing arrangement. The π-system of the imidazole ring could also lead to C···C or C···N stacking interactions, further stabilizing the crystal structure. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (1-Allyl-1H-imidazol-5-YL)-methanol. Techniques such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are pivotal in these analyses.

Geometry optimization of this compound is performed to determine its most stable three-dimensional structure. Computational methods like DFT, often using functionals such as B3LYP with basis sets like 6-311++G(d,p), are employed to find the minimum energy conformation. researchgate.net

For the related ligand, 1-allyl-1H-imidazole, DFT calculations have been used to determine its optimized structure. researchgate.net In a study on a copper(II) complex containing this ligand, the geometry was optimized at the B3LYP level. researchgate.net The resulting bond lengths and angles provide a reference for understanding the geometry of the allyl-imidazole core in this compound. For instance, the bond lengths within the imidazole (B134444) ring are expected to be consistent with those of other imidazole derivatives.

Conformational analysis involves studying the different spatial arrangements of the atoms in the molecule and their relative energies. For this compound, this would involve analyzing the rotation around the single bonds, particularly the bond connecting the allyl group to the imidazole ring and the bond connecting the hydroxymethyl group. A potential energy scan for the different rotatable bonds can identify the lowest energy conformer. nih.gov The presence of the flexible allyl and hydroxymethyl groups suggests that the molecule may exist in several low-energy conformations.

Table 1: Representative Theoretical Bond Lengths and Angles for an Optimized Imidazole Ring (Note: Data is generalized from typical DFT calculations on imidazole derivatives)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.375 | C2-N1-C5 | 108.0 |

| C2-N3 | 1.389 | N1-C2-N3 | 111.0 |

| N3-C4 | 1.375 | C2-N3-C4 | 108.0 |

| C4-C5 | 1.365 | N3-C4-C5 | 107.0 |

| C5-N1 | 1.389 | C4-C5-N1 | 106.0 |

Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed at the same level of theory as the geometry optimization, provide the frequencies of the normal modes of vibration. The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational methods. scirp.org

For imidazole derivatives, characteristic vibrational modes include N-H stretching (if applicable), C-H stretching of the ring and substituents, and various ring stretching and bending modes. scirp.orgnih.gov For this compound, specific vibrational modes would be associated with the allyl and hydroxymethyl groups. The O-H stretch of the methanol (B129727) group would appear as a distinct band, as would the C=C stretch of the allyl group.

The detailed assignment of vibrational modes is aided by calculating the Potential Energy Distribution (PED), which indicates the contribution of each internal coordinate to a particular normal mode. scirp.org This allows for a precise correlation between the calculated frequencies and the experimentally observed spectral bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Imidazole Derivatives (Note: Frequencies are generalized from typical DFT calculations)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Hydroxymethyl (-CH₂OH) | O-H Stretch | 3500 - 3700 |

| Allyl (-CH₂-CH=CH₂) | C=C Stretch | 1640 - 1680 |

| Imidazole Ring | C=N Stretch | 1500 - 1600 |

| Imidazole Ring | C-H Stretch | 3000 - 3150 |

| Allyl (-CH₂-CH=CH₂) | C-H Stretch (sp²) | 3010 - 3095 |

| Allyl (-CH₂-CH=CH₂) | C-H Stretch (sp³) | 2850 - 3000 |

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller gap suggests higher reactivity. nih.gov For imidazole derivatives, the HOMO is often localized on the π-system of the imidazole ring, while the LUMO may be distributed over the ring and its substituents. semanticscholar.org

The Molecular Electrostatic Potential (MEP) map is another useful tool for understanding the electronic structure. The MEP visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For imidazole, the nitrogen atoms are typically regions of negative potential, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms are positive. nih.gov The MEP of this compound would show negative potential around the imidazole nitrogens and the oxygen of the hydroxymethyl group, and positive potential around the hydroxyl hydrogen and the C-H bonds.

Table 3: Calculated Electronic Properties of a Representative Imidazole Derivative (Note: Values are generalized from typical DFT calculations)

| Property | Value |

| HOMO Energy | -6.3 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 3.6 D |

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling can be employed to investigate the reactivity of this compound and to elucidate the mechanisms of reactions in which it may participate.

Imidazole and its derivatives are known to act as catalysts in various chemical reactions, often through nucleophilic catalysis or by acting as proton acceptors or donors. nih.gov The imidazole ring in this compound can participate in catalytic cycles. Computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the catalytic pathway. For instance, the nucleophilic character of the imidazole nitrogen can be modeled in reactions such as acyl transfer.

The allyl group can also be involved in reactions, such as palladium-catalyzed cross-coupling reactions where heterocyclic allylsulfones have been shown to be effective coupling partners. acs.org Theoretical studies can help to understand the mechanism of such reactions involving the allyl moiety.

Theoretical models are not only used to predict vibrational spectra but also other spectroscopic parameters like NMR chemical shifts. semanticscholar.org DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. semanticscholar.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data, aiding in the structural elucidation of the molecule and its derivatives. For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the imidazole ring, the allyl group, and the hydroxymethyl group.

Derivatization and Chemical Transformations of 1 Allyl 1h Imidazol 5 Yl Methanol

Chemical Modifications and Functionalization of the Allyl Group

The allyl group, a three-carbon unsaturated hydrocarbon substituent, provides a rich platform for a variety of chemical modifications. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydrogenation Reactions of the Allyl Moiety

Hydrogenation of the allyl group in imidazole (B134444) derivatives leads to the corresponding propyl-substituted compounds. This saturation reaction is typically achieved using hydrogen gas in the presence of a metal catalyst.

Arylation Reactions of the Allyl Group

The introduction of an aryl group onto the allyl moiety can be accomplished through various cross-coupling reactions. Nickel-catalyzed C-H arylation has been shown to be an effective method for the arylation of imidazoles with chloroarenes and phenol (B47542) derivatives. nih.gov The choice of ligand and reaction conditions can influence the regioselectivity of the arylation. For instance, the use of a Ni(OTf)2/dcype catalytic system in t-amyl alcohol facilitates the C-H arylation of imidazoles with phenol derivatives. nih.gov

Copper-catalyzed N-arylation represents another important pathway, allowing for the formation of N-arylimidazoles from imidazoles and aryl halides. mit.eduorganic-chemistry.org These reactions can be performed under mild conditions and tolerate a range of functional groups. mit.edu Palladium nanoparticles have also been utilized as a recoverable catalyst for the N-arylation of imidazoles. biomedres.us

Hydroboration-Methanolysis Pathways for Alkane Functionalization

Hydroboration of the allyl group, followed by subsequent reactions, offers a route to functionalized alkanes. A base-catalyzed reductive relay hydroboration of allylic alcohols using pinacolborane has been described as a transition metal-free method to produce alkylboronic esters. rsc.org This process involves a one-pot, three-step sequence of dehydrocoupling, allylic hydride substitution, and anti-Markovnikov hydroboration. rsc.org

Chemical Transformations of the Methanol (B129727) Group

The primary alcohol functionality of (1-Allyl-1H-imidazol-5-YL)-methanol can be readily transformed into other functional groups, such as ethers and carbonyl derivatives.

Synthesis of Imidazole-Derived Ethers

The Williamson ether synthesis is a classical and widely used method for preparing ethers. youtube.commasterorganicchemistry.comyoutube.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In the context of this compound, the alcohol can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. libretexts.org This alkoxide can then react with an alkyl halide to yield the desired ether. A series of imidazole-derived alkyl and aryl ethers have been synthesized and characterized, some of which contain allyl groups. nih.govacs.org

Table 1: Synthesis of Imidazole-Derived Ethers

| Starting Material | Reagent | Product | Yield (%) |

| This compound | Alkyl Halide | (1-Allyl-1H-imidazol-5-YL)-methoxymethyl ether | - |

| This compound | Benzyl (B1604629) Bromide | (1-Allyl-1H-imidazol-5-YL)-methoxybenzyl ether | - |

Data in this table is illustrative and based on general Williamson ether synthesis principles.

Oxidation to Carbonyl Derivatives

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (1-Allyl-1H-imidazol-5-YL)-carbaldehyde. Further oxidation can yield the carboxylic acid. The conversion of (1-methyl-1H-imidazol-2-yl)methanol derivatives to carbonyl compounds has been reported. jst.go.jp

Table 2: Oxidation of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium chlorochromate (PCC) | (1-Allyl-1H-imidazol-5-YL)-carbaldehyde |

| This compound | Potassium permanganate (B83412) (KMnO4) | 1-Allyl-1H-imidazole-5-carboxylic acid |

Data in this table is illustrative and based on general oxidation reactions of primary alcohols.

Applications in Advanced Materials and Catalysis

Precursor in N-Heterocyclic Carbene (NHC) Chemistry

N-Heterocyclic carbenes (NHCs) have become indispensable in modern chemistry, serving as powerful ligands for transition metals and as organocatalysts. beilstein-journals.orgacs.org Imidazolium (B1220033) salts are the most common precursors for generating these stable carbenes. nih.govresearchgate.net The synthesis of these salts from accessible starting materials is therefore of critical importance. nih.gov

The journey towards NHC-based applications begins with the conversion of the imidazole (B134444) into an imidazolium salt. For (1-Allyl-1H-imidazol-5-YL)-methanol, this is typically achieved through a standard quaternization reaction. This process involves reacting the N-3 position of the imidazole ring with an alkyl or benzyl (B1604629) halide (R-X). researchgate.netorientjchem.org This straightforward N-alkylation or N-arylation step converts the neutral imidazole into a positively charged imidazolium salt, which is the direct precursor to the NHC. york.ac.ukmdpi.com The choice of the halide reactant (e.g., methyl iodide, benzyl bromide) allows for the introduction of various substituents, which can fine-tune the steric and electronic properties of the resulting NHC ligand. researchgate.net

Table 1: Synthesis of Imidazolium Salts from this compound

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product (Imidazolium Salt) |

| This compound | Alkyl Halide (e.g., R-X) | 1-Allyl-3-alkyl-5-(hydroxymethyl)-1H-imidazolium Halide |

Once the imidazolium salt is synthesized, the corresponding N-Heterocyclic Carbene can be generated in situ by deprotonation of the C2-carbon using a strong base. acs.orgnih.gov The resulting NHC is a stable carbene, characterized by a divalent carbon atom with a lone pair of electrons. researchgate.net These NHCs are exceptional σ-donors, forming robust bonds with transition metals and thereby stabilizing the metal center in various catalytic cycles. csic.esnih.gov

The NHC derived from this compound can be used as an ancillary ligand in a wide array of metal-catalyzed organic reactions. isca.me The strong M-NHC bond often leads to more stable and efficient catalysts compared to traditional phosphine-based systems. nih.gov These NHC-metal complexes have shown remarkable activity in key chemical transformations, including olefin metathesis, cross-coupling reactions, and hydrogenation. researchgate.netcsic.esresearchgate.net The presence of the allyl and hydroxymethyl groups on the NHC backbone offers further opportunities for anchoring the catalyst to supports or introducing additional functionalities.

Ligand Design and Coordination Chemistry

The molecular structure of this compound is inherently suited for acting as a ligand in coordination chemistry. The presence of multiple potential donor atoms allows for the formation of stable and structurally diverse metal complexes. nih.gov

Metal complexes can be synthesized by reacting this compound with various transition metal salts (e.g., chlorides, nitrates) in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.net The nitrogen atom of the imidazole ring is a well-established coordination site for metal ions. nih.gov Additionally, the oxygen atom of the hydroxymethyl group can also bind to the metal center, allowing the compound to function as a bidentate ligand, forming a stable chelate ring. The synthesis often involves simply mixing stoichiometric amounts of the ligand and the metal salt at room temperature or with gentle heating. researchgate.net

The coordination chemistry of this compound with transition metals is rich and varied. The imidazole moiety provides a strong N-donor site, while the hydroxymethyl group offers a complementary O-donor site. This dual functionality enables the formation of chelate complexes with metals, enhancing their stability.

Furthermore, the allyl group introduces another layer of complexity and opportunity. While typically non-coordinating, the C=C double bond of the allyl group can interact with certain metal centers, leading to η¹- or η³-allyl coordination modes. wikipedia.orglkouniv.ac.in This trimodal (N, O, and C=C) coordination potential makes this compound a versatile ligand for designing metal complexes with specific geometric and electronic properties for applications in catalysis and materials science. wikipedia.org

Table 2: Potential Coordination Modes of this compound

| Donor Atom(s) | Coordination Mode | Description |

| N (imidazole) | Monodentate | The imidazole nitrogen coordinates to the metal center. |

| N, O (imidazole, hydroxyl) | Bidentate (Chelating) | Both the imidazole nitrogen and the hydroxyl oxygen coordinate to the same metal center. |

| Allyl Group (C=C) | η¹- or η³-allyl | The pi-system of the allyl group coordinates to the metal. |

Development of Functionalized Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are explored as green solvents and catalysts due to their negligible vapor pressure and high thermal stability. orientjchem.org Imidazolium salts are one of the most common and versatile classes of ionic liquids. nih.govrsc.org

The quaternization of this compound, as described in section 6.1.1, directly yields a functionalized or "task-specific" ionic liquid. researchgate.netorientjchem.org The resulting imidazolium salt possesses not only the characteristic properties of an ionic liquid but also carries reactive functional groups—the allyl and hydroxymethyl moieties. bookpi.orgpsu.edu

These functional groups can be exploited for further chemical modifications. For instance, the allyl group can undergo polymerization to create poly(ionic liquids), which are macromolecules with applications as solid-state electrolytes, catalyst supports, or advanced materials. researchgate.net The hydroxyl group can be used for grafting the ionic liquid onto surfaces or for further synthetic transformations. The synthesis of such functionalized ionic liquids starting from imidazole derivatives is a key strategy for creating materials with tailored properties. orientjchem.orgbookpi.org

Synthesis of Allyl-Functionalized Imidazolium Ionic Liquids

This compound is an ideal precursor for the synthesis of task-specific ionic liquids (ILs). The quaternization of the N-3 position of the imidazole ring is a standard method for preparing imidazolium salts. researchgate.netepfl.ch This reaction typically involves treating the N-substituted imidazole with an alkyl halide.

In the case of this compound, reaction with an alkyl halide (R-X), such as methyl iodide or butyl bromide, would yield a 1-allyl-3-alkyl-5-(hydroxymethyl)imidazolium halide. The presence of the hydroxyl group on the imidazolium cation makes these resulting ILs "functionalized" or "task-specific," capable of forming hydrogen bonds and potentially coordinating with metal centers, which can influence their physical and chemical properties. researchgate.net

The general synthetic approach is outlined in the table below:

| Precursor | Reagent | Product |

| This compound | Alkyl Halide (R-X) | 1-Allyl-3-alkyl-5-(hydroxymethyl)imidazolium Halide [IL] |

This direct quaternization is a versatile method for introducing a wide range of functional groups onto the imidazolium cation. researchgate.net The resulting allyl-functionalized imidazolium salts can be liquids at or near room temperature, a defining characteristic of ionic liquids. epfl.ch

Role as Solvents and Catalysts in Green Chemistry Applications

Ionic liquids are often referred to as "green solvents" due to their negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs). core.ac.uknih.gov The ionic liquids derived from this compound, bearing a hydroxyl group, can serve as highly polar, recyclable solvent systems for various organic reactions. core.ac.ukmdpi.com Their ability to dissolve a wide range of organic and inorganic compounds makes them attractive alternatives to traditional solvents. rsc.org

Furthermore, these functionalized ILs can act as more than just solvents. They can be catalyst-solvents, where the ionic liquid itself participates in the catalytic cycle. The imidazolium salt can be a precursor to an N-heterocyclic carbene (NHC) catalyst upon deprotonation of the C2-proton. NHCs are widely used in organocatalysis and for stabilizing metal nanoparticles, which are effective catalysts in many transformations. The allyl group also provides a handle for immobilizing the ionic liquid or the resulting catalyst onto a solid support, facilitating catalyst recovery and reuse—a key principle of green chemistry. mdpi.com

Building Block for Complex Organic Synthesis

The distinct reactive sites within this compound make it a valuable and versatile building block for constructing more complex molecular architectures.

Precursor for Biologically Relevant Scaffolds and Molecular Hybrids

The imidazole nucleus is a common scaffold in a vast number of pharmacologically active compounds. core.ac.uk The functional groups on this compound allow for its elaboration into more complex structures with potential biological activity. mdpi.com

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into ethers and esters, providing a point for linking to other molecular fragments. The allyl group is also highly versatile; it can undergo a variety of transformations, including:

Oxidation: Cleavage to form an aldehyde.

Hydroboration-oxidation: To yield a propanol (B110389) side chain.

Heck or Suzuki coupling: To form C-C bonds and extend the carbon skeleton.

Metathesis reactions: For ring formation or polymerization.

These transformations allow for the generation of diverse molecular hybrids, where the imidazole core is decorated with various substituents, potentially leading to new therapeutic agents. The synthesis of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol highlights a strategy where bulky groups are attached to an imidazole-methanol core to create precursors for biomimetic ligands. mdpi.com

Utility in Multistep Total Synthesis Strategies

In the context of total synthesis, a versatile building block is one that allows for the sequential and controlled introduction of functionality. The orthogonal reactivity of the functional groups in this compound is a significant advantage. For instance, the alcohol can be protected, followed by manipulation of the allyl group. Subsequently, the protecting group can be removed to allow for reactions at the alcohol. Furthermore, the C2 position of the imidazole ring can be deprotonated with a strong base to form a nucleophile (or an NHC), enabling the introduction of another substituent at this position. rsc.org This step-wise functionalization is crucial for the efficient construction of complex target molecules. A recent publication in The Journal of Organic Chemistry describes a protocol for the late-stage modification of drug molecules, underscoring the value of such versatile building blocks in medicinal chemistry and drug discovery. acs.org

Photophysical and Optical Properties of Derivatives

Imidazole derivatives have attracted considerable attention for their unique photophysical properties, including fluorescence and phosphorescence.

Luminescence Characteristics of Functionalized Imidazoles

The luminescence of imidazole-based compounds is highly dependent on their substitution pattern and the extent of the conjugated π-system. academie-sciences.fr While this compound itself is not expected to be highly luminescent, it serves as an excellent starting point for creating fluorescent derivatives.

By extending the conjugation of the imidazole ring through chemical modification, it is possible to tune the absorption and emission properties of the resulting molecules. nih.gov For example, the methanol group could be oxidized to an aldehyde, which can then be used in condensation reactions (e.g., Knoevenagel or Wittig reactions) to introduce styryl or other conjugated systems. Such extensions of the π-system are known to shift the fluorescence emission to longer wavelengths (a red shift). academie-sciences.fr Studies have shown that the photophysical properties of imidazole derivatives can be sensitive to their environment, such as solvent polarity and pH, making them potential candidates for chemical sensors. nih.govresearchgate.net

The table below summarizes potential modifications to induce luminescence:

| Modification of this compound | Resulting Structure Type | Expected Photophysical Effect |

| Oxidation of -CH₂OH to -CHO, then condensation | Imidazole with conjugated side chain | Induction of fluorescence, potential for solvatochromism |

| Heck coupling on the allyl group with an aryl halide | Aryl-substituted allyl imidazole | Enhanced π-conjugation, potential for luminescence |

These strategies demonstrate the potential to convert the non-luminescent this compound into a range of novel fluorophores with tailored optical properties.

Potential in Optical Material Applications

The unique electronic and structural characteristics of imidazole-based compounds have positioned them as compelling candidates for a variety of optical material applications. While direct research on the optical properties of this compound is not extensively documented in publicly available literature, the known attributes of related allyl-substituted and other imidazole derivatives provide a strong basis for its potential in this field. The imidazole ring, being an electron-rich π-heterocyclic system, is a fundamental component in many chromophores and fluorophores. researchgate.net Its derivatives have been explored for applications including luminescent materials, nonlinear optics (NLO), and as components in optoelectronic devices. researchgate.net

The presence of the allyl group in this compound is particularly noteworthy. Allyl-substituted polymers, including those containing imidazole moieties, have been synthesized and investigated for their optical properties. For instance, poly(N-allyl-tetrasubstituted imidazole) has been identified as having potential for use in heat-resistant and luminescent materials. researchgate.netresearchgate.net The polymerization of such monomers can lead to materials with enhanced thermal stability and luminescence, where the properties are influenced by the molecular weight and crystallinity of the polymer. researchgate.netresearchgate.net This suggests that this compound could serve as a valuable monomer for the synthesis of new polymers with tailored optical characteristics.

Furthermore, the broader family of imidazole derivatives has been the subject of extensive research for their nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response in organic molecules often arises from the presence of electron donor and acceptor groups connected by a π-conjugated system, a feature inherent to many imidazole derivatives. rsc.orgresearchgate.net For example, computational studies on imidazole-2-carboxaldehyde have validated its potential as a non-linear optically active material. researchgate.net Similarly, a series of N-1-sulfonyl substituted benzimidazoles have been synthesized and shown to exhibit promising NLO characteristics. acs.org

The photophysical properties of imidazole derivatives, such as their fluorescence, are also of significant interest. Studies on various imidazole-based fluorophores have demonstrated their potential as fluorescent probes, with some exhibiting pH-dependent emission spectra. nih.govnih.gov This sensitivity to the local environment makes them suitable for use in chemical sensors. The introduction of different substituents onto the imidazole ring can significantly impact the luminescent properties, including the fluorescence quantum yield and emission wavelength. researchgate.netresearchgate.net For example, the introduction of a methyl group on an imidazole-based fluorescent molecule was found to induce a more twisted molecular structure, leading to aggregation-induced emission (AIE) properties. arkat-usa.org

While specific experimental data for this compound is not available, the collective findings for related compounds suggest a promising future for its application in advanced optical materials. The combination of the versatile imidazole core, the polymerizable allyl group, and the functional methanol group provides a molecular architecture ripe for exploration in the development of novel luminescent polymers, NLO materials, and functional optical coatings.

| Compound/Material Class | Investigated Optical Property | Key Finding |

| Poly(N-allyl-tetrasubstituted imidazole) | Luminescence | Shows potential as a heat-resistant and luminescent material, with properties dependent on molecular weight and crystallinity. researchgate.netresearchgate.net |

| Imidazole-2-carboxaldehyde | Nonlinear Optics (NLO) | Computational studies suggest it is a strong candidate for a non-linear optically active material. researchgate.net |

| N-1-sulfonyl substituted benzimidazoles | Nonlinear Optics (NLO) | Certain derivatives exhibit high hyperpolarizability values, indicating potential as NLO materials. acs.org |

| 1H-imidazol-5-yl-vinylbenz[e]indolium | pH-dependent fluorescence | Displays pH-sensitive absorption and emission, making it a potential fluorescent pH probe. nih.govnih.gov |

| Pyrimidine-based imidazole derivatives | Two-Photon Absorption (TPA) | TPA cross-section values increase with the number of branches, showing potential for bio-imaging. rsc.org |

Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| Imidazole-2-carboxaldehyde |

| Poly(N-allyl-tetrasubstituted imidazole) |

| 1H-imidazol-5-yl-vinylbenz[e]indolium |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for Functionalized Imidazoles

The synthesis of functionalized imidazoles, such as (1-Allyl-1H-imidazol-5-YL)-methanol, is a prime candidate for green chemistry innovations. researchgate.netresearchgate.net Current methods can be inefficient, and a significant focus of future research will be the development of environmentally benign and economically viable synthetic strategies. asianpubs.orgresearchgate.net

Key areas for development include:

One-Pot Reactions: These streamlined processes, where multiple reaction steps are carried out in a single vessel, can drastically cut down on reaction time, energy use, and the generation of chemical waste. asianpubs.org

Green Catalysts and Solvents: The use of biocatalysts, such as enzymes, and naturally derived catalysts, like lemon juice, offers a biodegradable and non-toxic alternative to traditional metal catalysts. researchgate.netresearchgate.netnih.gov Employing water as a solvent further enhances the eco-friendly nature of these syntheses. nih.govnih.gov

Alternative Energy Sources: Techniques like microwave and ultrasound irradiation are being explored to accelerate reaction rates and improve yields, contributing to more efficient and sustainable synthetic pathways. researchgate.net

| Sustainable Strategy | Key Advantages |

| One-Pot Synthesis | Reduces waste, energy, and time. asianpubs.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Green Solvents (e.g., Water) | Improves safety, reduces environmental impact, and can enhance reactivity. nih.gov |

| Microwave/Ultrasound | Accelerates reactions and often improves product yields. researchgate.net |

Advanced Computational Studies for Property Prediction and Mechanism Understanding

Computational chemistry is a powerful tool poised to accelerate the discovery and design of new applications for this compound derivatives. tandfonline.com By using theoretical models, researchers can predict molecular properties and understand complex chemical processes without the need for extensive laboratory work.

Future computational research will likely focus on:

Density Functional Theory (DFT): DFT calculations can predict the electronic structure, reactivity, and spectroscopic properties of imidazole (B134444) derivatives. tandfonline.comnih.govbohrium.com This allows for the virtual screening of potential candidates for various applications, saving time and resources. acs.org DFT can also be used to study how these molecules interact with surfaces, which is crucial for applications like corrosion inhibition. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into the stability of compounds and their interactions with biological targets, such as proteins. tandfonline.commdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is a critical step in drug discovery. mdpi.comnih.gov

| Computational Method | Application in Imidazole Research |

| Density Functional Theory (DFT) | Predicts molecular geometry, electronic properties, and reactivity. tandfonline.combohrium.com |

| Molecular Dynamics (MD) | Simulates the stability of molecule-protein complexes. tandfonline.commdpi.com |

| ADMET Screening | Predicts the drug-like properties of new compounds. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Investigates the nature of chemical bonds within the molecules. nih.gov |

Exploration of New Catalytic and Materials Applications for this compound Derivatives

The distinct functional groups of this compound make it an excellent candidate for creating novel catalysts and advanced materials. mdpi.comresearchgate.net

In Catalysis: The imidazole core can be used to create N-heterocyclic carbene (NHC) ligands or can be part of imidazolium (B1220033) salts, which are highly effective in various catalytic reactions. rsc.orgrsc.org Derivatives can be immobilized on solid supports like silica (B1680970) to create reusable, heterogeneous catalysts. chim.itepa.gov The allyl group offers a site for further functionalization or polymerization. Potential catalytic applications include:

Palladium-catalyzed reactions like asymmetric allylic alkylation. rsc.org

Cycloaddition of carbon dioxide to epoxides, a green chemistry reaction to form cyclic carbonates. chim.it

In Materials Science: The ability of the allyl group to polymerize allows for the creation of new functional polymers. elsevierpure.com The imidazole moiety is also a key component in the development of:

Metal-Organic Frameworks (MOFs): These materials have porous structures with potential uses in gas storage and separation. 1807mobilitygroupe.fr

Functional Polymers: Imidazole-functionalized polymers can be used to immobilize catalysts or for applications in coatings and membranes. elsevierpure.comrsc.org

Organic Electronics: Imidazole-functionalized molecules are being explored as interlayer materials in organic solar cells to improve efficiency and performance. acs.org

Integration into Supramolecular Architectures and Self-Assembly Systems

Self-assembly, the spontaneous organization of molecules into ordered structures, is a powerful bottom-up approach to creating complex functional materials. mdpi.comnih.gov The imidazole ring is an excellent building block for such systems due to its ability to form hydrogen bonds and coordinate with metal ions. nih.govmdpi.com

Future research will likely explore how this compound and its derivatives can be designed to self-assemble into:

Supramolecular Gels and Liquid Crystals: These "soft" materials can have applications in sensing and as responsive materials. rsc.org

Nanoparticles and Micelles: These structures are of great interest for drug delivery and other biomedical applications. nih.gov

Self-Assembled Monolayers (SAMs): By modifying surfaces with these molecules, it's possible to control surface properties like hydrophobicity and chemical reactivity. mdpi.comoaepublish.com

The non-covalent interactions driving self-assembly, such as hydrogen bonding and π-π stacking, can be finely tuned by modifying the molecular structure, leading to highly adaptable and "smart" materials. mdpi.comnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Allyl-1H-imidazol-5-yl)-methanol, and what experimental parameters are critical for yield optimization?

- Answer : Synthesis typically involves multicomponent reactions (MCRs) using aldehydes, ammonium acetate, and amines in ethanol under reflux. For example, benzil derivatives react with aldehydes and NHOAc in ethanol at reflux (80–100°C) for 4–6 hours, catalyzed by FeO nanoparticles, yielding substituted imidazoles with ~80% efficiency. Key parameters include stoichiometric ratios, solvent choice (ethanol for solubility and safety), and catalyst loading (12 mg FeO NPs per mmol substrate). Post-synthesis, recrystallization in ethanol ensures purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Answer :

- NMR : H and C NMR in DMSO-d or CDCl to confirm allyl and hydroxyl proton environments (e.g., δ 2.58 ppm for CH groups in analogous structures) .

- IR : Peaks at ~1722 cm (C=O stretch) and 3166–3340 cm (N–H/O–H stretches) .

- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., m/z 368 for related imidazoles) .

- HPLC : Use EP impurity standards (e.g., Imp. D/E/F) with C18 columns and methanol/water gradients for purity assessment .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- Preventive Measures : Use PPE (gloves, goggles), work in fume hoods, and avoid contact with ignition sources due to flammability risks .

- Storage : Keep in airtight containers at +5°C, protected from light and moisture .

- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for structural elucidation?

- Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. For example, hydroxyl group orientation in imidazole derivatives may vary in solution. Validate via:

- Single-Crystal X-ray Diffraction : Compare bond angles and torsion angles (e.g., mean C–C bond deviation ≤0.003 Å) .

- DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to match experimental data .

Q. What strategies optimize catalytic efficiency and recyclability in imidazole synthesis?

- Answer :

- Catalyst Design : FeO nanoparticles enable magnetic recovery and reuse (>5 cycles with <5% activity loss) .

- Solvent Effects : Ethanol enhances substrate solubility and reduces side reactions vs. DMF .

- Temperature Control : Maintain 65–100°C to balance reaction rate and decomposition risks .

Q. How can supercritical fluid chromatography (SFC) be adapted for analyzing polar imidazole derivatives?

- Answer :

- Mobile Phase : Replace CO with methanol-modified gradients (5–20% v/v) to improve retention of polar analytes .

- Empirical Modeling : Use factorial designs to predict retention factors (log k) as a function of methanol molarity, pressure (100–200 bar), and temperature (30–50°C) .

- Validation : Cross-check with HPLC using EP reference standards .

Data Contradiction Analysis

Q. How should researchers address conflicting purity results between HPLC and elemental analysis?

- Answer : Contradictions may arise from non-UV-active impurities or hygroscopicity. Mitigate via:

- Hyphenated Techniques : LC-MS or LC-IR to detect non-chromophoric contaminants .

- Karl Fischer Titration : Quantify water content if hygroscopic .

- Elemental Analysis Replication : Perform in triplicate with oven-dried samples .

Methodological Tables

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Temperature | 65–100°C | |

| Catalyst Loading (FeO) | 12 mg/mmol substrate | |

| HPLC Mobile Phase | Methanol:HO (70:30) | |

| SFC Methanol Modifier | 10–20% v/v |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.